(3S,4S)-4-Methylpyrrolidin-3-amine dihydrochloride

Descripción

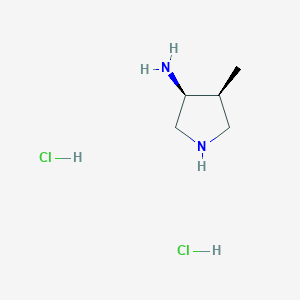

(3S,4S)-4-Methylpyrrolidin-3-amine dihydrochloride is a chiral pyrrolidine derivative characterized by a five-membered saturated ring with methyl groups at the 3 and 4 positions. As a dihydrochloride salt, it exhibits enhanced solubility in aqueous environments, making it suitable for pharmaceutical and synthetic applications. Pyrrolidine derivatives are widely utilized in drug development due to their versatility as building blocks for bioactive molecules, particularly in targeting enzymes and receptors .

Propiedades

Fórmula molecular |

C5H14Cl2N2 |

|---|---|

Peso molecular |

173.08 g/mol |

Nombre IUPAC |

(3S,4S)-4-methylpyrrolidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C5H12N2.2ClH/c1-4-2-7-3-5(4)6;;/h4-5,7H,2-3,6H2,1H3;2*1H/t4-,5+;;/m0../s1 |

Clave InChI |

XHVYAOXNULEUHH-YAQRUTEZSA-N |

SMILES isomérico |

C[C@H]1CNC[C@H]1N.Cl.Cl |

SMILES canónico |

CC1CNCC1N.Cl.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Methylpyrrolidin-3-amine dihydrochloride typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the lipase-mediated resolution protocol, which provides high enantiomeric excess. The process starts with commercially available diallylamine, followed by ring-closing metathesis and SN2 displacement reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar enantioselective techniques. The use of immobilized lipases on diatomaceous earth (Amano PS-D) is a common practice to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

(3S,4S)-4-Methylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can convert carbonyl groups to alcohols or amines.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Aplicaciones Científicas De Investigación

(3S,4S)-4-Methylpyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.

Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.

Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes

Mecanismo De Acción

The mechanism of action of (3S,4S)-4-Methylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The compound’s pyrrolidine ring allows it to fit into enzyme active sites, where it can form hydrogen bonds and other interactions that modulate enzyme activity .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table compares (3S,4S)-4-Methylpyrrolidin-3-amine dihydrochloride with structurally related compounds, focusing on molecular features and physicochemical properties:

Key Observations :

- Core Structure : Pyrrolidine derivatives (5-membered ring) generally exhibit faster metabolic clearance than piperidine analogs (6-membered ring) due to ring strain and conformational flexibility.

- Substituent Effects :

- Benzyl/Pyridinyl Groups (e.g., ): Enhance lipophilicity and receptor interaction but may reduce aqueous solubility.

- Halogenation (e.g., ): Improves metabolic stability and electronic properties for targeted binding.

- Oxygen-Containing Groups (e.g., -OH in , -OCH₃ in ): Increase polarity, affecting solubility and hydrogen-bonding capacity.

Actividad Biológica

(3S,4S)-4-Methylpyrrolidin-3-amine dihydrochloride is a chiral amine compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological interactions, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure features a pyrrolidine ring with a methyl group at the fourth position and an amine group at the third position. Its stereochemistry plays a crucial role in its biological activity, influencing how it interacts with various molecular targets.

| Property | Details |

|---|---|

| Chemical Formula | C₅H₁₂Cl₂N₂ |

| Molecular Weight | 173.07 g/mol |

| Chirality | (3S,4S) |

The biological activity of this compound is primarily linked to its interactions with enzymes and receptors in biological systems. Studies indicate that it may function as an inhibitor or modulator of neurotransmitter systems, particularly affecting pathways related to:

- Neurotransmission : The compound has been shown to influence neurotransmitter release and receptor activation, which can affect mood and cognitive functions.

- Enzyme Inhibition : It interacts with specific enzymes, potentially altering metabolic pathways. For instance, it has been studied for its binding affinity to neuronal nitric oxide synthase (nNOS), where it exhibits selective inhibition properties .

Biological Activity

Research has demonstrated that this compound possesses several notable biological activities:

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from damage in various models of neurodegeneration.

- Antioxidant Activity : It displays antioxidant properties that can mitigate oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain pathogens .

Neuroprotective Studies

A study investigating the neuroprotective effects of this compound revealed that it could significantly reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was associated with the modulation of reactive oxygen species (ROS) levels and enhancement of endogenous antioxidant defenses.

Enzyme Interaction Studies

In enzyme assays, this compound demonstrated a Ki value in the low nanomolar range for nNOS inhibition, indicating high potency. This selectivity is particularly noteworthy as it shows more than 1000-fold selectivity over endothelial nitric oxide synthase (eNOS), making it a candidate for developing targeted therapies for conditions involving excessive nitric oxide production .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Neuroprotective | Protects against oxidative stress-induced neuronal damage |

| Antioxidant | Reduces oxidative stress by modulating ROS levels |

| Antimicrobial | Exhibits activity against specific bacterial strains |

| Enzyme Inhibition | Potent inhibitor of nNOS with high selectivity over other NOS isoforms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.